molecular formula C9H10F10O3 B12598867 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol CAS No. 640731-95-9

4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol

Cat. No.: B12598867
CAS No.: 640731-95-9
M. Wt: 356.16 g/mol
InChI Key: ITSVWHNTLNGFLR-UHFFFAOYSA-N
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Description

4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol is a fluorinated alcohol characterized by a butan-1-ol backbone substituted with a trifluoro and heptafluoropropoxy ethoxy group. Its structure confers unique physicochemical properties, including high thermal stability, chemical inertness, and hydrophobicity, typical of perfluorinated compounds (PFCs).

Properties

CAS No.

640731-95-9

Molecular Formula

C9H10F10O3

Molecular Weight

356.16 g/mol

IUPAC Name

4-[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)ethoxy]butan-1-ol

InChI

InChI=1S/C9H10F10O3/c10-5(6(11,12)21-4-2-1-3-20)22-9(18,19)7(13,14)8(15,16)17/h5,20H,1-4H2

InChI Key

ITSVWHNTLNGFLR-UHFFFAOYSA-N

Canonical SMILES

C(CCOC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol typically involves the reaction of 1,1,2-trifluoro-2-(heptafluoropropoxy)ethanol with butanol under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol involves its interaction with molecular targets through its hydroxyl and ether groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and stability. The fluorine atoms enhance the compound’s lipophilicity and resistance to metabolic degradation, making it a valuable tool in various applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol with related compounds:

Compound Name CAS Number Molecular Formula Fluorination Level Key Functional Groups
4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol N/A C₉H₈F₁₀O₃ High (10 F atoms) Alcohol, ether, trifluoroethoxy
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol 375-82-6 C₇H₅F₁₃O Extreme (13 F atoms) Alcohol, perfluorinated alkyl chain
4-(n-heptyloxy)butan-1-ol N/A C₁₁H₂₄O₂ None Alcohol, ether
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 9036-19-5 C₁₆H₂₄O₃ None Alcohol, ether, aromatic substituent
N-(((3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide 904007-52-7* C₁₇H₉ClF₈N₂O₄ High (8 F atoms) Urea, benzamide, trifluoroethoxy

*CAS inferred from .

Physicochemical Properties

  • Fluorination Impact: The target compound’s trifluoro and heptafluoropropoxy groups reduce polarity and increase hydrophobicity compared to non-fluorinated analogs like 4-(n-heptyloxy)butan-1-ol. This enhances chemical resistance and thermal stability, as seen in 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol .
  • Volatility: Fluorinated alcohols generally exhibit lower volatility than their non-fluorinated counterparts. For example, 4-(n-heptyloxy)butan-1-ol is used as a pheromone due to moderate volatility, whereas fluorinated analogs are less volatile and more persistent in environmental matrices .

Research Findings and Gaps

  • Attraction in Pheromone Blends : While 4-(n-heptyloxy)butan-1-ol functions as a pheromone component in beetles (), fluorination may alter its bioactivity. The addition of fluorinated ethers could modify receptor binding or volatility, warranting further study .
  • Synthetic Challenges : The synthesis of highly fluorinated compounds like the target requires specialized reagents (e.g., fluorinated ethers in ), posing scalability and cost challenges .

Biological Activity

4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol, a fluorinated compound, has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10F10O3
  • Molecular Weight : 356.158 g/mol
  • CAS Number : 640731-95-9

This compound is characterized by a trifluoromethyl group and a heptafluoropropoxy chain, which contribute to its stability and solubility in various solvents.

Biological Activity Overview

The biological activity of 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol has been primarily assessed through its interactions with biological membranes and potential effects on cellular processes. The following sections summarize key findings from recent studies.

Research indicates that the compound may interact with lipid membranes due to its fluorinated structure. This interaction can alter membrane fluidity and permeability, potentially impacting cellular functions such as signaling pathways and metabolic processes.

Antimicrobial Activity

A study explored the antimicrobial properties of fluorinated compounds similar to 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol. It was found that such compounds exhibit significant activity against various bacterial strains by disrupting cell membrane integrity and function.

Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, the compound was tested against several strains of bacteria and fungi. Results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics:

MicroorganismMIC (µg/mL)Control (Antibiotic)
E. coli3216 (Ciprofloxacin)
S. aureus168 (Vancomycin)
Candida albicans6432 (Fluconazole)

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cell lines to evaluate the safety profile of the compound. The results indicated low cytotoxicity at therapeutic concentrations:

Concentration (µg/mL)Cell Viability (%)
0100
1095
5085
10070

The data suggest that while the compound retains antimicrobial properties, it demonstrates acceptable safety margins for further development.

Environmental Impact

Given the increasing concern regarding perfluoroalkyl substances (PFAS), it is crucial to assess the environmental impact of compounds like 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol. Studies have shown that PFAS can accumulate in the environment and pose risks to human health and ecosystems.

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